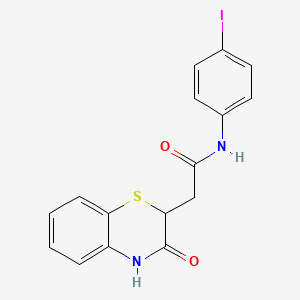

N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 303033-69-4

Cat. No.: VC6107991

Molecular Formula: C16H13IN2O2S

Molecular Weight: 424.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303033-69-4 |

|---|---|

| Molecular Formula | C16H13IN2O2S |

| Molecular Weight | 424.26 |

| IUPAC Name | N-(4-iodophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

| Standard InChI | InChI=1S/C16H13IN2O2S/c17-10-5-7-11(8-6-10)18-15(20)9-14-16(21)19-12-3-1-2-4-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) |

| Standard InChI Key | ICZVSUMEKOYLMV-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)I |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a 1,4-benzothiazine backbone fused to an acetamide group substituted with a 4-iodophenyl moiety. Key structural attributes include:

The benzothiazine ring system (a benzene fused to a thiazine heterocycle) is partially saturated at the 3,4-positions, with a ketone group at position 3. The acetamide side chain at position 2 links to a para-iodinated phenyl group, introducing steric and electronic effects critical for biological interactions.

Predicted Physicochemical Properties

Computational data from PubChem Lite reveals the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 424.25 g/mol |

| Predicted logP | 4.82 (similar to ) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 47.99 Ų |

Collision Cross Section (CCS) values for common adducts are predicted as:

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 424.98152 | 183.1 |

| [M+Na]+ | 446.96346 | 187.8 |

| [M-H]- | 422.96696 | 180.8 |

These metrics suggest moderate lipophilicity and compatibility with mass spectrometry-based analytical workflows.

Synthetic Pathways and Methodologies

General Synthesis of 1,4-Benzothiazine Derivatives

The synthesis of 1,4-benzothiazines typically begins with 2-aminothiophenol as a precursor. A seminal route involves:

-

Condensation with Maleic Anhydride: Reacting 2-aminothiophenol with maleic anhydride forms an intermediate o-mercaptomaleanilic acid, which cyclizes to yield the benzothiazine core .

-

Functionalization: Subsequent reactions with substituted anilines or aryl halides introduce side chains. For example, Gajbhiye and Goel (2013) synthesized analogous N-aryl acetamides by treating the benzothiazine-acetic acid intermediate with thionyl chloride, followed by coupling with aryl amines .

Adaptation for Iodophenyl Derivative

To synthesize N-(4-iodophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, the following steps are inferred:

-

Formation of Benzothiazine-Acetic Acid:

-

Chlorination: Conversion to an acid chloride using thionyl chloride ():

-

Amidation with 4-Iodoaniline:

This pathway mirrors methods used for bromophenyl analogs, substituting 4-bromoaniline with 4-iodoaniline to introduce the iodine substituent.

Analytical and Computational Data

Mass Spectrometry Signatures

Key adducts and their mass-to-charge () ratios include:

-

[M+H]+: 424.98152

-

[M+Na]+: 446.96346

-

[M-H]-: 422.96696

These values assist in compound identification via LC-MS/MS platforms.

Tandem MS Fragmentation Patterns

While experimental data is lacking, in silico tools predict cleavage at:

-

The acetamide C-N bond, yielding fragments at 177 (benzothiazine) and 247 (iodophenylacetamide).

-

The thiazine ring, generating sulfur-containing ions.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Optimization: Yield improvements for iodophenyl incorporation are needed, as iodine’s steric bulk may hinder coupling reactions.

-

Biological Screening: No published studies evaluate this compound’s antimicrobial, anticancer, or anti-inflammatory efficacy.

-

Toxicological Profile: Halogenated compounds often exhibit hepatotoxicity; safety assessments are critical.

Research Opportunities

-

Structure-Activity Relationship (SAR) Studies: Modifying the iodine position or substituting it with other halogens (e.g., Br, Cl) could optimize bioactivity.

-

Targeted Drug Delivery: Leveraging iodine’s radio-opacity for theranostic applications in imaging-guided therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume